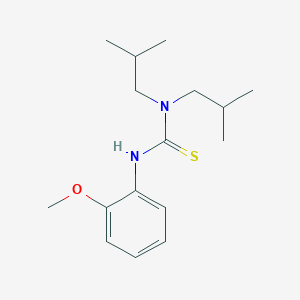
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea, also known as BMY-14802, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a selective inhibitor of serotonin reuptake, which means it can affect the levels of serotonin in the brain, leading to potential therapeutic benefits.
作用機序
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea is a selective inhibitor of serotonin reuptake, which means it can affect the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, this compound can increase the levels of serotonin in the brain, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of serotonin in the brain, leading to potential therapeutic benefits in treating depression, anxiety, and other mood disorders. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes.
実験室実験の利点と制限
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the specific effects of serotonin on various physiological and biochemical processes. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea. One area of research is in the development of more selective and potent inhibitors of serotonin reuptake, which could lead to improved therapeutic benefits and fewer off-target effects. Another area of research is in the development of new therapeutic applications for this compound, such as in the treatment of obesity and diabetes. Finally, more research is needed to understand the long-term effects of this compound on various physiological and biochemical processes.
合成法
The synthesis of N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 4-methylpiperazine to form the intermediate, N-(4-methylpiperazin-1-yl)-1,3-benzodioxole-5-carboxamide. This intermediate is then reacted with urea to form the final product, this compound. The synthesis of this compound has been reported in various scientific literature, and the purity of the compound can be confirmed using techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(4-methyl-1-piperazinyl)urea has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where this compound has been studied for its potential therapeutic benefits in treating depression, anxiety, and other mood disorders. This compound has also been studied for its potential use in drug abuse and addiction research, as well as in the treatment of obesity and diabetes.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-16-4-6-17(7-5-16)15-13(18)14-10-2-3-11-12(8-10)20-9-19-11/h2-3,8H,4-7,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROQFZAZVVLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5883478.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)


![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)
![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)